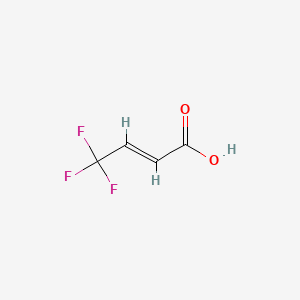

4,4,4-三氟丙烯酸

描述

4,4,4-Trifluorocrotonic acid and its derivatives are compounds of significant interest due to their utility in synthesizing various fluorinated organic molecules. These compounds serve as precursors for the enantioselective formation of trifluoromethylated stereogenic centers, which are valuable in pharmaceutical chemistry for their biological activity and increased metabolic stability .

Synthesis Analysis

The synthesis of

科学研究应用

催化和有机合成

- 正规还原缩合: Kondoh & Terada(2020)的研究探讨了4,4,4-三氟丙烯酸酯在Brønsted碱催化下与α-亚胺酮进行正规还原[3+2]缩合的应用。该过程生成β-三氟甲基取代的γ-内酰胺,展示了该化合物在合成复杂有机结构中的实用性(Kondoh & Terada,2020)。

化学性质和相互作用

- 含氟醇类化合物的构象景观: Lu等人(2020)研究了4,4,4-三氟-1-丁醇,这是一种结构与4,4,4-三氟丙烯酸相关的化合物。他们的研究侧重于理解该化合物的构象灵活性和弛豫途径,有助于更广泛地理解化学反应中含氟醇类化合物的特性(Lu et al., 2020)。

环境和材料科学应用

- 电化学应用: Kim等人(2018)对乙基4,4,4-三氟丁酸酯进行了研究,这是4,4,4-三氟丙烯酸的衍生物,揭示了其在增强富镍正极和稳定石墨负极在电池中的性能方面的应用。该研究突出了含氟化合物在改善能源存储技术中的潜力(Kim et al., 2018)。

光解离和环境影响

- 光解离和环境影响: Sengupta等人(2018)研究了三氟乙酸在193纳米下的光解离过程,这一过程与含氟化合物的环境影响相关。该研究提供了关于OH自由基和稳定产物形成的见解,有助于理解类似化合物在大气中的行为(Sengupta et al., 2018)。

作用机制

Target of Action

4,4,4-Trifluorocrotonic acid is a type of organic compound

Mode of Action

It’s known that it can react with toll-like receptor 2 (TLR2) and its ligand lipopolysaccharide (LPS) . .

Biochemical Pathways

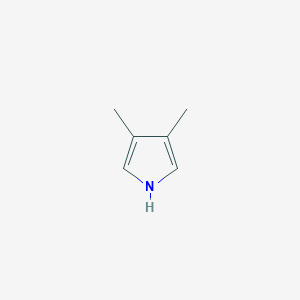

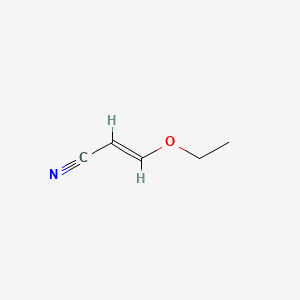

It’s known that it can be converted to 4-hydroxy-3,5-dimethylpyrrole by reaction with amines . This conversion produces ethyl esters, which are isomers of crotonic acid . More research is needed to fully understand the affected pathways and their downstream effects.

Result of Action

It’s known that it has corrosive properties and can cause severe skin burns and eye damage . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4,4-Trifluorocrotonic acid. It’s known that it can react violently with water, producing toxic gases . It also reacts with many organic and inorganic substances . .

属性

IUPAC Name |

(E)-4,4,4-trifluorobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBAYURFHCTXOJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)F)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289701 | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluorocrotonic acid | |

CAS RN |

406-94-0, 71027-02-6 | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluorocrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the trifluoromethyl group in 4,4,4-Trifluorocrotonic acid influence its reactivity as a dienophile in Diels-Alder reactions?

A1: The presence of the trifluoromethyl group in 4,4,4-Trifluorocrotonic acid significantly enhances its reactivity as a dienophile in Diels-Alder reactions [, ]. This effect is attributed to the strong electron-withdrawing nature of the trifluoromethyl group. The electron-withdrawing effect lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, making it a more favorable target for interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene. This results in faster reaction rates and higher yields compared to similar reactions with non-fluorinated dienophiles.

Q2: Are there any studies on the stereoselectivity of Diels-Alder reactions involving 4,4,4-Trifluorocrotonic acid?

A2: Yes, research indicates that Diels-Alder reactions with trans-4,4,4-Trifluorocrotonic acid exhibit a high degree of stereoselectivity []. The reactions primarily yield products with endo stereochemistry, meaning the substituents on the newly formed ring are oriented on the same side. This selectivity is attributed to secondary orbital interactions between the electron-rich diene and the trifluoromethyl group during the transition state of the reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。